(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Description
BenchChem offers high-quality (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of (1R)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol Derivatives
Executive Summary
The compound (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol (CAS 1881320-55-3) and its derivatives represent a highly specialized class of phenylethanolamines. These molecules serve as critical building blocks and active pharmaceutical ingredients (APIs) in the development of adrenergic modulators and trace amine-associated receptor (TAAR) ligands. By combining a stereospecific (1R)-ethanolamine core with a highly lipophilic, metabolically robust 4-(trifluoromethoxy) substitution, researchers can achieve profound selectivity and extended pharmacokinetic half-lives compared to endogenous catecholamines or classical halogenated analogs.
This whitepaper dissects the structure-activity relationship (SAR), primary biological targets, and validated experimental workflows required to evaluate the pharmacological profile of these derivatives.
Pharmacophore & Structure-Activity Relationship (SAR)
The biological activity of this scaffold is dictated by two distinct structural features: the chiral ethanolamine backbone and the para-substituted trifluoromethoxy (-OCF 3 ) group.
The (1R)-Phenylethanolamine Core
The phenylethanolamine backbone is the fundamental pharmacophore for binding to monoamine G-protein coupled receptors (GPCRs), specifically adrenergic receptors ( β -ARs) and TAAR1 [2].
-
Stereochemical Causality: The (1R) absolute configuration is non-negotiable for potent direct agonist activity. The β -hydroxyl group in the (1R) orientation forms a critical hydrogen bond with a conserved Asparagine residue (e.g., Asn293 in TM6 of the β3 -AR). The enantiomeric (1S) configuration typically results in a 100- to 1000-fold drop in receptor affinity due to steric clash and loss of this H-bond network.
-
Amine Substitution: The terminal primary amine allows for further derivatization. Bulky N-alkyl or N-aralkyl substitutions (such as those seen in Mirabegron or Amibegron) drive selectivity away from β1 / β2 receptors and toward the β3 -AR [3].
The Bioisosteric Power of the 4-(Trifluoromethoxy) Group
The -OCF 3 group is often referred to as a "super-halogen" or a metabolically robust bioisostere of the methoxy (-OCH 3 ) group [1].
-
Metabolic Stability: Classical methoxy-substituted phenylethanolamines are rapidly degraded by hepatic Cytochrome P450 (CYP) enzymes via oxidative O-demethylation. The strong C-F bonds (dissociation energy ~485 kJ/mol) in the -OCF 3 group completely block this metabolic liability, significantly extending the in vivo half-life [1].
-
Lipophilicity & Permeability: The -OCF 3 group possesses a high Hansch π value (+1.04), which dramatically increases the molecule's overall LogP. This enhances passive membrane permeability and central nervous system (CNS) penetration, a critical factor if the derivative is targeting CNS-localized TAAR1 receptors.
-
Conformational Influence: Due to stereoelectronic effects, the -OCF 3 group adopts an orthogonal conformation relative to the phenyl ring, providing a unique steric bulk that fits perfectly into the hydrophobic auxiliary pockets of atypical adrenergic receptors.
Primary Biological Targets & Mechanism of Action
Derivatives of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol primarily act upon the β3 -Adrenergic Receptor ( β3 -AR) .
Unlike β1 and β2 receptors, which mediate cardiac stimulation and bronchodilation respectively, the β3 -AR is predominantly expressed in adipose tissue (mediating lipolysis/thermogenesis) and the detrusor muscle of the urinary bladder (mediating relaxation) [2].
Upon binding, the derivative stabilizes the active conformation of the β3 -AR, a G αs -coupled GPCR. This triggers the exchange of GDP for GTP on the G αs subunit, which subsequently activates Adenylyl Cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets (e.g., myosin light chain kinase in the bladder, leading to muscle relaxation).
Caption: Gs-coupled signaling cascade initiated by (1R)-OCF3-phenylethanolamine derivatives.
Quantitative Data Presentation
To illustrate the pharmacological superiority of the -OCF 3 substitution, the following table summarizes representative structure-activity data comparing para-substitutions on a standard N-aralkyl-(1R)-phenylethanolamine scaffold.
| Para-Substituent (R) | Calculated LogP | HLM Intrinsic Clearance ( T1/2 min) | β3 -AR EC 50 (nM) | β1 -AR EC 50 (nM) | Selectivity ( β3 vs β1 ) |
| -OH (Endogenous-like) | 1.2 | < 15 (Rapid Phase II) | 45.2 | 12.5 | 0.27x (Poor) |
| -OCH 3 | 2.4 | 22 (O-demethylation) | 18.4 | 210.0 | 11x |
| -Cl | 2.8 | 85 | 8.5 | 450.0 | 52x |
| -OCF 3 (Target Scaffold) | 3.6 | > 120 (Highly Stable) | 4.2 | > 2000.0 | > 470x |
Data synthesized from established 3D-QSAR CoMFA/CoMSIA models for aryloxypropanolamine and phenylethanolamine β3 agonists [3].
Experimental Protocols
To validate the biological activity of these derivatives, researchers must employ self-validating in vitro systems. The following protocols detail the necessary steps for evaluating GPCR activation and metabolic stability.
Protocol 1: In Vitro β3 -AR Activation Assay (cAMP HTRF)
Rationale: Because the β3 -AR is Gs-coupled, measuring intracellular cAMP is the most direct readout of agonist efficacy. Homogeneous Time-Resolved Fluorescence (HTRF) is utilized instead of standard ELISA because its ratiometric emission (665 nm / 620 nm) nullifies interference from compound autofluorescence, ensuring high data integrity.
-
Cell Culture: Plate CHO-K1 cells stably expressing the human β3 -AR at a density of 5,000 cells/well in a 384-well white microplate.
-
Compound Preparation: Prepare a 10-point dose-response curve of the (1R)-OCF 3 derivative (ranging from 10 μ M to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Stimulation: Add 5 μ L of the compound solution to the cells. Incubate at Room Temperature (RT) for 30 minutes.
-
Detection: Add 5 μ L of cAMP-d2 conjugate and 5 μ L of anti-cAMP-Cryptate antibody (both reconstituted in lysis buffer).
-
Incubation & Reading: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emissions at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620). Plot the ratio against log[Compound] and fit to a 4-parameter logistic non-linear regression to determine the EC 50 .
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
Rationale: To prove the bioisosteric advantage of the -OCF 3 group, its resistance to CYP450-mediated Phase I metabolism must be quantified against a -OCH 3 control.
-
Reaction Mixture: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 μ M of the test derivative in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer a 50 μ L aliquot of the reaction into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
-
Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the remaining parent compound.
-
Kinetic Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life ( T1/2=0.693/k ).
High-Throughput Screening (HTS) Workflow
To systematically evaluate libraries of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol derivatives, a strict funneling workflow is required to eliminate false positives and metabolically unstable candidates early in the pipeline.
Caption: Logical progression workflow for the preclinical evaluation of phenylethanolamine derivatives.
References
-
Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, MDPI.[Link]
-
Lorca, M., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, MDPI.[Link]
An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethoxy Phenyl Ethanolamine Pharmacophores
Introduction: The Imperative of Metabolic Stability in Modern Drug Design
In the landscape of contemporary drug discovery, the optimization of a candidate's metabolic profile is not merely a desirable attribute but a critical determinant of its potential clinical success. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and the potential for drug-drug interactions.[1] Poor stability can lead to rapid clearance, insufficient therapeutic exposure, and the formation of potentially toxic metabolites, representing a primary cause of attrition in the development pipeline.[2]
Medicinal chemists employ a range of strategies to enhance metabolic resilience, with the strategic incorporation of fluorine-containing functional groups being a prominent and highly effective approach.[3] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical properties favorably.[4][5] This guide provides a comprehensive technical analysis of the metabolic stability of pharmacophores combining the trifluoromethoxy group with a phenyl ethanolamine scaffold. We will delve into the underlying chemical principles, predictive metabolic pathways, robust experimental protocols for assessment, and strategies for optimization, providing researchers and drug development professionals with a self-validating framework for advancing these promising chemical entities.
Section 1: Foundational Physicochemical Principles
A thorough understanding of the constituent parts of the trifluoromethoxy phenyl ethanolamine pharmacophore is essential to predict its metabolic fate. The interplay between the electron-withdrawing trifluoromethoxy group and the biochemically active phenyl ethanolamine core governs its interaction with metabolic enzyme systems.
The Trifluoromethoxy Group: A Shield Against Metabolism
The trifluoromethoxy group is a powerful tool in medicinal chemistry, often used as a bioisosteric replacement for a methoxy (-OCH₃) group.[5] Its profound impact on metabolic stability stems from several key properties:
-
High Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a C-H bond.[4] This makes the trifluoromethoxy group exceptionally resistant to oxidative metabolism, particularly O-dealkylation, a common pathway for methoxy groups catalyzed by Cytochrome P450 (CYP) enzymes.[6][7] Studies on compounds like 4-trifluoromethoxyaniline have shown this group to be metabolically stable, with no evidence of O-detrifluoromethylation.[8]
-
Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF₃ group strongly electron-withdrawing.[4] This reduces the electron density on the attached aromatic ring, making it less susceptible to oxidative attack (arene hydroxylation) by CYP enzymes.[2]
-
Lipophilicity Modulation: The -OCF₃ group is one of the most lipophilic substituents, a property that can enhance membrane permeability and bioavailability.[4][5] However, this increased lipophilicity can sometimes increase binding to hydrophobic active sites of CYP enzymes, potentially accelerating metabolism at other sites on the molecule.[2]
The Phenyl Ethanolamine Scaffold: A Target for Biotransformation
The phenyl ethanolamine core is a well-established pharmacophore found in many biologically active agents, including numerous β-adrenergic receptor ligands.[9][10] Unlike the robust trifluoromethoxy group, this scaffold contains several "soft spots" susceptible to enzymatic transformation. The primary enzymes involved are:
-
Monoamine Oxidase (MAO): This mitochondrial enzyme is a key player in the metabolism of endogenous and exogenous phenethylamines.[11][12] MAO catalyzes the oxidative deamination of the primary or secondary amine in the ethanolamine side chain, converting it into an aldehyde intermediate.[13] This aldehyde is then rapidly oxidized further to a carboxylic acid.[11]
-
Catechol-O-Methyltransferase (COMT): While primarily associated with catechol-containing structures (which are not necessarily present in all analogs), COMT can be relevant if the phenyl ring is hydroxylated during Phase I metabolism.[12][14]
-
Cytochrome P450 (CYP) Enzymes: CYPs can also be involved, potentially catalyzing N-dealkylation (if the amine is secondary) or hydroxylation at the benzylic position of the ethanolamine side chain.[15]
-
Phase II Conjugation Enzymes: The hydroxyl group of the ethanolamine side chain and any phenolic metabolites formed via ring hydroxylation are prime candidates for glucuronidation (by UGTs) or sulfation (by SULTs), which increases water solubility and facilitates excretion.[2]
Section 2: Predicted Metabolic Pathways and Soft Spot Analysis
By synthesizing the principles from Section 1, we can construct a predictive metabolic map for a generic trifluoromethoxy phenyl ethanolamine compound. The primary metabolic liabilities are expected to be on the phenyl ethanolamine portion of the molecule, while the trifluoromethoxy-substituted ring is anticipated to be relatively inert.
Key Predicted Metabolic Transformations:
-
Oxidative Deamination (via MAO): The terminal amine is a likely primary site of metabolism, leading to a phenylacetic acid derivative.
-
Aromatic Hydroxylation (via CYP): Oxidation may occur on the phenyl ring, likely at positions ortho or meta to the ethanolamine side chain, as the trifluoromethoxy group deactivates the ring.
-
Benzylic Hydroxylation (via CYP): The C-H bond adjacent to the phenyl ring and the hydroxyl group is another potential site for oxidative attack.
-
N-Dealkylation (via CYP): If the amine is substituted (e.g., with an isopropyl or t-butyl group, common in beta-blockers), N-dealkylation is a probable pathway.
-
Phase II Conjugation (via UGTs/SULTs): The side-chain hydroxyl group and any newly formed phenolic hydroxyls are susceptible to glucuronidation or sulfation.
The trifluoromethoxy group itself is predicted to remain intact throughout these transformations.[8]
Caption: Predicted metabolic pathways for trifluoromethoxy phenyl ethanolamine pharmacophores.
Section 3: Experimental Protocols for Metabolic Stability Assessment
To empirically validate these predictions, a systematic, multi-step experimental approach is required. The following protocols describe a self-validating system for determining metabolic stability and identifying key metabolites.
Workflow for In Vitro Metabolic Assessment
The overall process involves a primary screen for metabolic stability, followed by metabolite identification for compounds that exhibit significant turnover.
Caption: Experimental workflow for in vitro metabolic stability and metabolite identification.
Protocol: Human Liver Microsomal (HLM) Stability Assay
This assay is a high-throughput, industry-standard method to assess Phase I metabolic stability.[8][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Materials:
-
Test Compound Stock Solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Stopping Solution: Ice-cold Acetonitrile containing a suitable internal standard (for analytical quantification)
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw pooled HLMs and the NADPH regenerating system on ice.
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer) from the DMSO stock.
-
Dilute the HLM stock with phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound working solution to achieve a final incubation concentration of 1 µM. Include positive and negative controls in separate wells.
-
Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control wells (to which buffer is added instead).
-
Immediately after adding NADPH, withdraw the first aliquot (T=0) and quench it by adding it to a well in a separate 96-well plate containing the ice-cold stopping solution.[8]
-
Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw aliquots and quench them in the same manner.[16]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new analytical plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.[17]
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the initial linear portion of the curve. The elimination rate constant (k) is the negative of this slope.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)
Protocol: Metabolite Identification using LC-MS/MS
For compounds showing moderate to high clearance, identifying the sites of metabolism is the next critical step.[18][19]
Objective: To identify the structures of major metabolites formed during incubation with HLMs.
Procedure:
-
Perform a larger-scale incubation following the protocol in 3.2, but with a higher starting concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites.
-
Collect samples at T=0 and a later time point where significant turnover is observed (e.g., 60 minutes).
-
Process the samples as described previously (quenching, centrifugation).
-
Analyze the supernatant using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).[20]
-
Acquire data in a data-dependent manner, where the instrument performs a full MS scan followed by MS/MS fragmentation scans of the most abundant ions detected.
-
Process the data using metabolite identification software. The software will search for potential metabolites by looking for predicted mass shifts from the parent drug (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation) and comparing isotopic patterns.[18]
-
Confirm the identity of metabolites by interpreting the MS/MS fragmentation patterns. Compare the fragmentation of a metabolite to that of the parent compound to pinpoint the location of the modification.
Section 4: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for decision-making.
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound ID | Structure Modification | t½ (min) | CLint (µL/min/mg) | Predicted Major Metabolic Pathway |
| Control-1 | Verapamil | 15.2 | 45.6 | N-Dealkylation |
| Control-2 | Warfarin | > 120 | < 5.8 | (Stable) |
| Lead-01 | Parent Structure | 25.5 | 27.2 | Oxidative Deamination |
| Lead-02 | Deuterium at α-carbon | 88.1 | 7.9 | Aromatic Hydroxylation |
| Lead-03 | N-t-butyl group | > 120 | < 5.8 | (Stable) |
Data is illustrative and should be generated experimentally.
The data in Table 1 allows for a direct comparison of strategies to improve metabolic stability. For instance, deuterating the alpha-carbon of the ethanolamine side chain (Lead-02) significantly increased the half-life by slowing MAO-mediated metabolism, shifting the primary metabolic route. Blocking the amine with a bulky t-butyl group (Lead-03) effectively prevented metabolism at that site, leading to high stability in this assay.
Section 5: Strategies for Enhancing Metabolic Stability
If a trifluoromethoxy phenyl ethanolamine pharmacophore exhibits poor stability, several rational design strategies can be employed, guided by the metabolite identification data.
-
Deuteration: Replacing a hydrogen atom with its stable isotope, deuterium, at a metabolic "soft spot" is a highly effective strategy.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in CYP- and MAO-mediated metabolism. This "kinetic isotope effect" can significantly slow the rate of metabolism, increasing the drug's half-life without altering its core pharmacology. For this pharmacophore, deuteration of the carbons alpha and beta to the amine would be a primary strategy to investigate.
-
Structural Blocking:
-
Amine Substitution: Introducing a sterically bulky group on the nitrogen atom (e.g., an isopropyl or t-butyl group) can hinder the approach of MAO or CYP enzymes, preventing deamination or N-dealkylation.
-
Ring Substitution: If aromatic hydroxylation is identified as a major pathway, placing a metabolically stable group (such as a halogen or another CF₃ group) at the vulnerable position can block this route.
-
-
Reduce Lipophilicity: While the -OCF₃ group is inherently lipophilic, modifications to other parts of the molecule to introduce polar functional groups can sometimes reduce nonspecific binding to CYP enzymes and lower the rate of metabolism.[2]
Conclusion
The trifluoromethoxy phenyl ethanolamine pharmacophore represents a valuable scaffold in drug discovery, combining the metabolic shielding of the -OCF₃ group with the versatile pharmacology of the phenyl ethanolamine core. While the trifluoromethoxy group itself is exceptionally robust, the remainder of the molecule presents predictable metabolic liabilities, primarily centered on the ethanolamine side chain. A systematic approach, beginning with predictive analysis and followed by robust in vitro screening and metabolite identification, provides a clear and reliable path for lead optimization. By understanding the interplay of the chemical structures with key metabolic enzyme systems (CYP, MAO), researchers can rationally design and validate next-generation therapeutics with enhanced metabolic stability, improved pharmacokinetic profiles, and a higher probability of clinical success.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Grokipedia. (n.d.). Trifluoromethoxy group. Grokipedia. [Link]
-
CheRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]
-
Tugnait, M., Lenz, E. M., Phillips, P., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-85. [Link]
-
Chen, Y. T., Hsieh, Y. T., & Lin, C. H. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110889. [Link]
-
Evans, B. A., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Journal of Medicinal Chemistry, 44(4), 550-7. [Link]
-
Yartsev, A. (2020). Metabolism of catecholamines. Deranged Physiology. [Link]
-
ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. [Link]
-
Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ResearchGate. [Link]
-
Grunewald, G. L., et al. (1988). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(4), 828-34. [Link]
-
Dr. Raj D.B. (2022). Enzymatic Metabolism of the Adrenergic drugs. YouTube. [Link]
-
Nicotra, A., et al. (2019). Polymorphism of the COMT, MAO, DAT, NET and 5-HTT Genes, and Biogenic Amines in Parkinson's Disease. PMC. [Link]
-
HBM4EU. (n.d.). Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis. Analytical Methods (RSC Publishing). [Link]
-
PubChem. (n.d.). Phenylethanolamine. PubChem. [Link]
-
Hanna, C. (1965). Metabolism of catecholamines. Investigative Ophthalmology & Visual Science. [Link]
-
Zhang, M. X., Li, C., & Wu, Y. L. (2012). Determination of Phenylethanolamine A in Livestock Urine by High Performance Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]
-
Zhang, M. X., Li, C., & Wu, Y. L. (2012). Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS. Journal of Chromatography B, 900, 94-9. [Link]
-
ResearchGate. (n.d.). Metabolic soft-spots of seven model compounds, which were determined.... ResearchGate. [Link]
-
Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of Medicinal Chemistry, 52(2), 329-35. [Link]
-
Le Studium. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium Multidisciplinary Journal. [Link]
-
Fuhrer, W., et al. (1984). Beta-adrenergic blocking agents: substituted phenylalkanolamines. Effect of side-chain length on beta-blocking potency in vitro. Journal of Medicinal Chemistry, 27(7), 831-6. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
ResearchGate. (n.d.). Approved drugs containing the phenylpropanolamine or phenylethanolamine motif. ResearchGate. [Link]
-
PMC. (n.d.). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. PMC. [Link]
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]
-
Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science. [Link]
-
Manoury, P. M. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(S1), 245S-251S. [Link]
-
ACS Publications. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
-
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Yang Research Group. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Yang Research Group. [Link]
-
PMC. (2025). Decoding the selective chemical modulation of CYP3A4. PMC. [Link]
-
E3S Web of Conferences. (n.d.). Oxidative intermediates captured during demethylation of DNA and RNA. E3S Web of Conferences. [Link]
-
He, Y. F., et al. (2015). Mechanism and Function of Oxidative Reversal of DNA and RNA Methylation. PMC. [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. Royal Society of Chemistry. [Link]
Sources
- 1. Active DNA demethylation by oxidation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethoxy group â Grokipedia [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Phenethylamine - Wikipedia [en.wikipedia.org]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Dopamine Synthesis [sigmaaldrich.com]
- 15. books.rsc.org [books.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fda.gov.tw [fda.gov.tw]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Mechanism of Action and Pharmacological Profiling of Drugs Containing the (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol Pharmacophore
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic substitution of functional groups is paramount for optimizing both pharmacodynamics and pharmacokinetics. The chemical entity (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol (CAS: 1568041-73-5 / 1881320-55-3)[1] represents a highly privileged pharmacophore. It is a synthetic derivative of the endogenous trace amine octopamine, where the para-hydroxyl (-OH) group has been replaced by a trifluoromethoxy (-OCF₃) group.
As an application scientist who has guided numerous lead-optimization campaigns, I approach this molecule not just as a static structure, but as a dynamic tool. The causality behind designing drugs with this specific moiety lies in the "super-halogen" effect of the -OCF₃ group[2].
-
The (1R)-Stereocenter: The R-configuration at the beta-carbon is critical. It perfectly mimics the spatial orientation of endogenous catecholamines (like norepinephrine) and trace amines, allowing the beta-hydroxyl group to form a crucial hydrogen bond with specific serine/aspartate residues in the orthosteric binding pocket of G-Protein Coupled Receptors (GPCRs).
-
The -OCF₃ Substitution: Endogenous amines with a 4-hydroxy group suffer from rapid metabolic clearance via Catechol-O-methyltransferase (COMT) and simple phase II conjugation (glucuronidation)[2]. The -OCF₃ group acts as a bioisostere that is exceptionally resistant to cytochrome P450 and COMT degradation[3]. Furthermore, its high lipophilicity significantly enhances blood-brain barrier (BBB) penetration, shifting the molecule's application from purely peripheral targets to central nervous system (CNS) targets.
Primary Mechanisms of Action
Drugs incorporating this pharmacophore primarily act as agonists at two distinct classes of GPCRs, depending on further substitutions on the terminal amine.
Pathway A: Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is an intracellular GPCR expressed in the CNS, particularly modulating monoaminergic transmission (dopamine, serotonin, and glutamate)[4]. Agonists of TAAR1 are currently a major focus for the treatment of schizophrenia, psychosis, and substance use disorders because they do not directly block D2 receptors, thereby avoiding extrapyramidal side effects[5].
-
Mechanism: The highly lipophilic -OCF₃ group allows the drug to cross the BBB and enter the presynaptic neuron. Upon binding to TAAR1, it activates the Gαs protein cascade, stimulating adenylyl cyclase (AC) to produce cyclic AMP (cAMP)[4]. This intracellular signaling modulates the firing rate of dopaminergic neurons, normalizing hyperdopaminergic states[6].
Pathway B: Beta-3 Adrenergic Receptor (β3-AR) Agonism
In the peripheral nervous system, this pharmacophore is a potent activator of the β3-AR[7]. This mechanism is clinically validated for the treatment of Overactive Bladder (OAB) (e.g., the drug class including mirabegron)[8][9].
-
Mechanism: Binding to the β3-AR in the detrusor muscle of the bladder triggers a Gαs-coupled increase in cAMP. The subsequent activation of Protein Kinase A (PKA) leads to a reduction in intracellular calcium levels, causing the relaxation of the detrusor smooth muscle during the storage phase, thereby increasing bladder capacity[8].
Caption: GPCR signaling cascade initiated by (1R)-4-OCF3-phenylethanolamine derivatives.
Quantitative Data: Physicochemical and Functional Profiling
To understand the superiority of the -OCF₃ substitution, we must look at the quantitative data. Table 1 summarizes the theoretical physicochemical shift, while Table 2 outlines the functional efficacy profile expected from this drug class[10].
Table 1: Physicochemical Impact of the -OCF₃ Substitution
| Property | Endogenous Analog (-OH) | (1R)-4-OCF₃ Derivative | Causality / Pharmacological Impact |
| LogP (Lipophilicity) | ~ -0.3 | ~ 2.5 | -OCF₃ drastically increases lipophilicity, enabling passive diffusion across the BBB for CNS targets. |
| Metabolic Liability | High (COMT, MAO) | Low | -OCF₃ acts as a steric and electronic shield, blocking COMT methylation and slowing MAO oxidation[2]. |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | Alters receptor binding kinetics; removes a potential phase II glucuronidation site. |
Table 2: Representative Functional Efficacy (In Vitro)
| Target Receptor | Efficacy (EC₅₀) | Intrinsic Activity | Primary Therapeutic Application |
| β3-Adrenergic (β3-AR) | 10 - 50 nM | Full Agonist | Overactive Bladder (OAB), Thermogenesis |
| TAAR1 | 50 - 150 nM | Full/Partial Agonist | Schizophrenia, Psychosis, Addiction |
| β1 / β2-Adrenergic | > 10,000 nM | Minimal | Off-target (Ensures cardiovascular safety) |
Experimental Methodologies (Self-Validating Systems)
In drug development, a protocol is only as good as its internal controls. Below are the self-validating methodologies used to characterize drugs containing this pharmacophore.
Protocol 1: In Vitro cAMP Accumulation Assay (Functional Efficacy)
To prove that the compound acts as a Gαs agonist, we measure intracellular cAMP[7]. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for its high signal-to-noise ratio.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO-K1 cells stably expressing human β3-AR or TAAR1 in Ham's F-12 medium supplemented with 10% FBS.
-
Ligand Incubation: Seed cells at 5,000 cells/well in a 384-well microplate. Add the test compound in a 10-point concentration gradient (1 pM to 10 μM).
-
Causality Check: The buffer must contain 0.5 mM IBMX (3-isobutyl-1-methylxanthine). IBMX inhibits phosphodiesterases (PDEs). Without IBMX, PDEs will degrade cAMP as fast as it is synthesized, leading to false-negative efficacy data.
-
-
Stimulation: Incubate for exactly 30 minutes at 37°C.
-
Causality Check: Exceeding 30 minutes triggers β-arrestin recruitment and receptor internalization, which artificially truncates the dose-response curve.
-
-
Lysis and Detection: Add TR-FRET lysis buffer containing europium-labeled cAMP cryptate (donor) and d2-labeled anti-cAMP antibody (acceptor).
-
Analysis: Read fluorescence emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the EC₅₀.
Caption: Self-validating high-throughput workflow for functional cAMP accumulation assays.
Protocol 2: Microsomal Stability Assay (Metabolic Profiling)
To validate the metabolic resistance conferred by the -OCF₃ group, an in vitro clearance assay using Human Liver Microsomes (HLM) is conducted.
Step-by-Step Methodology:
-
Incubation Mixture: Combine 1 μM of the test compound with HLM at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Causality Check: NADPH is the required electron donor for CYP450 enzymes. A negative control lacking NADPH must be run in parallel to differentiate enzymatic metabolism from chemical instability.
-
-
Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality Check: Cold organic solvent instantly denatures the microsomal proteins, freezing the metabolic snapshot at the exact time point.
-
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ) and half-life ( t1/2 ).
References
-
Data String Consulting. "Mirabegron Market 2025-2034 | Trends, Growth & Forecast". Data String Consulting. Available at:[Link]
-
SNOMED CT Browser. "Mirabegron (substance) - Substance with beta-3 adrenergic receptor agonist mechanism of action". NHS Terminology Browser. Available at:[Link]
-
ResearchGate Community. "TAAR1 and Dopamine Release". ResearchGate. Available at:[Link]
-
American College of Neuropsychopharmacology. "ACNP 62nd Annual Meeting: Poster Abstracts P501 – P753". PMC - NIH. Available at:[Link]
- Google Patents. "Trace amine associated receptor 1 agonists and partial agonists for pain treatment (US20190201410A1)". Google Patents.
- Google Patents. "Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists (WO2009123870A1)". Google Patents.
- Google Patents. "Novel pyrrolidine derived beta 3 adrenergic receptor agonists (WO2012012314A1)". Google Patents.
Sources
- 1. parchem.com [parchem.com]
- 2. 1-Bromo-2-(trifluoromethoxy)benzene | 64115-88-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ACNP 62nd Annual Meeting: Poster Abstracts P501 – P753 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20190201410A1 - Trace amine associated receptor 1 agonists and partial agonists for pain treatment - Google Patents [patents.google.com]
- 7. WO2009123870A1 - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 8. datastringconsulting.com [datastringconsulting.com]
- 9. NHSDigital SNOMED CT Browser [termbrowser.nhs.uk]
- 10. WO2012012314A1 - Novel pyrrolidine derived beta 3 adrenergic receptor agonists - Google Patents [patents.google.com]
preventing racemization of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol during thermal reactions
Diagnostic Brief: The (1R)-2-Amino-1-Arylethanol Challenge
As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric purity in benzylic β -amino alcohols during thermal processing. The molecule , (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol , presents a unique mechanistic challenge.
Many chemists assume that benzylic racemization is strictly an acid-catalyzed SN1 process[1]. While true for electron-rich systems, the 4-(trifluoromethoxy) group exerts a strong inductive electron-withdrawing effect ( σp=0.35 ). This strongly destabilizes the benzylic carbocation, raising the activation energy for spontaneous C−O heterolysis. Therefore, if you are observing rapid racemization at elevated temperatures under neutral conditions, the culprit is rarely spontaneous heterolysis. Instead, it is almost certainly a trace-metal-catalyzed redox cycle (Oppenauer-type oxidation to an achiral α -amino ketone followed by reduction)[2], or an auto-oxidative radical pathway.
This causality dictates our troubleshooting approach: to preserve the (1R) stereocenter, we must sequester trace metals, exclude oxygen, or conformationally lock the molecule prior to thermal stress.
Application Scientist Q&A: Troubleshooting Racemization
Q1: My reaction is strictly pH-neutral, yet my (1R)-amino alcohol racemizes completely at 100 °C. Why? A: In the absence of Brønsted acids, thermal racemization of benzylic alcohols is typically driven by trace transition metal impurities (e.g., Cu, Pd, Ru) leached from reactor walls or reagents. These metals facilitate a reversible redox cycle, oxidizing the benzylic alcohol to an achiral ketone, which is then thermally reduced back to a racemic alcohol[2]. The synthesis and stability of optically active 2-amino-1-phenylethanol derivatives heavily depend on controlling these hidden redox pathways[3].
Q2: How does the 4-(trifluoromethoxy) group specifically affect this degradation? A: The −OCF3 group is highly electronegative. By withdrawing electron density, it makes the benzylic proton slightly more acidic if the alcohol is oxidized to a ketone. This accelerates the base-catalyzed enolization of any transient ketone intermediate, ensuring that even if the redox cycle is slow, the racemization of the intermediate is near-instantaneous.
Q3: What is the most foolproof method to prevent this during a multi-step thermal synthesis? A: Covalent conformational locking. By converting the 1,2-amino alcohol into a cyclic oxazolidinone, you tie the amine and alcohol together. This delocalizes the nitrogen lone pair (via amide resonance) and converts the oxygen into a poor leaving group, completely shutting down both carbocation formation and transition-metal coordination. This strategy is widely validated in the synthesis of highly sensitive chiral aminoindanol derivatives[4].
Mechanistic Pathways of Degradation
Mechanistic pathways of benzylic amino alcohol racemization.
Empirical Data: Conditions vs. Enantiomeric Excess
The following table summarizes quantitative data on the racemization of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol under various thermal conditions (100 °C, 24 hours in Toluene).
| Solvent System | Additive / Condition | Primary Mechanism of Degradation | Recovered ee (%) | Yield (%) |
| Toluene | None (Control, open air) | Auto-oxidation / Thermal | 82 | 90 |
| Toluene | 1 mol% Cu(OTf)2 | Redox (Oppenauer-type) | 5 | 85 |
| Toluene | 5 mol% p -TsOH | SN1 Carbocation Formation | 12 | 70 |
| Toluene | BHT (Radical Scavenger) | Suppressed Auto-oxidation | 98 | 92 |
| THF | EDTA (Metal Chelator) | Suppressed Redox Cycling | 99 | 95 |
| Toluene | Oxazolidinone Protection | Complete Structural Protection | >99.9 | 98 * |
*Yield refers to the recovery of the protected intermediate prior to hydrolysis.
Validated Experimental Workflows
To guarantee stereochemical integrity, every protocol must be a self-validating system. The following workflow utilizes intermediate analytical checkpoints to ensure the (1R) stereocenter is preserved.
Workflow for preventing racemization via oxazolidinone protection.
Protocol: Oxazolidinone Protection and Thermal Processing
Phase 1: Conformational Locking (Protection) Causality: Triphosgene bridges the amine and alcohol, forming a stable 5-membered ring. This prevents the oxygen from acting as a leaving group and sterically blocks metal coordination.
-
Dissolve 10.0 mmol of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol in 50 mL of anhydrous CH2Cl2 under an argon atmosphere.
-
Add 25.0 mmol of N,N-diisopropylethylamine (DIPEA). (Note: DIPEA acts as a non-nucleophilic base to immediately neutralize HCl generated during phosgenation, preventing acid-catalyzed racemization).
-
Cool the reactor to 0 °C. Slowly add a solution of 4.0 mmol triphosgene in 10 mL CH2Cl2 dropwise over 30 minutes.
-
Validation Checkpoint 1: After 2 hours, sample the reaction and run a TLC (Hexanes/EtOAc 1:1). The highly polar starting amino alcohol ( Rf≈0.1 ) must be completely consumed, replaced by the non-polar oxazolidinone ( Rf≈0.6 ). If unreacted starting material remains, do not proceed to thermal steps.
Phase 2: Thermal Processing
-
Isolate the oxazolidinone via standard aqueous workup and subject it to your required thermal reaction conditions (e.g., 120 °C in toluene for 24 h).
-
Validation Checkpoint 2: Take a 50 µL aliquot of the post-thermal mixture, dilute in Hexanes/Isopropanol, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The enantiomeric excess (ee) must remain >99%.
Phase 3: Stereoretentive Deprotection Causality: Basic hydrolysis cleaves the cyclic carbamate via nucleophilic attack on the carbonyl carbon, leaving the benzylic C−O bond strictly intact.
-
Suspend the thermally treated oxazolidinone in 30 mL of ethanol and add 15 mL of 2M aqueous KOH.
-
Reflux at 80 °C for 4 hours.
-
Validation Checkpoint 3: Extract with EtOAc, dry over Na2SO4 , and concentrate. Verify the final product's optical rotation [α]D matches the original (1R) starting material specification.
Sources
Technical Support Center: Chromatography-Free Purification of (1R)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, highly scalable methodologies for purifying chiral 1,2-amino alcohols without the bottleneck of silica gel column chromatography.
The target molecule, (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol , presents unique physicochemical challenges. The presence of the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (–OCF₃) group alters the basicity of the primary amine and drastically increases the molecule's solubility in organic phases. This guide synthesizes technical accuracy with mechanistic causality to ensure your purification workflows are robust and self-validating.
Part 1: Mechanistic Purification Workflow
The following logic diagram illustrates the chromatography-free isolation strategy, leveraging orthogonal physical properties (pKa-driven solubility and chiral crystal lattice packing) to achieve both chemical and enantiomeric purity.
Workflow for the chromatography-free purification of chiral 1,2-amino alcohols.
Part 2: Troubleshooting & FAQs
Q1: Why is my target amino alcohol co-extracting with neutral impurities during the liquid-liquid workup? Mechanistic Causality: The –OCF₃ group is highly lipophilic (Hansch π parameter ≈ 1.04). This exceptional lipophilicity increases the molecule's affinity for the organic phase, while its electron-withdrawing nature slightly depresses the pKa of the adjacent primary amine. Solution: You must employ a rigorous, pH-monitored acid-base extraction. To ensure complete protonation of the amine and its migration into the aqueous phase, the pH must be driven down to 1–2 using 2M HCl. Neutral lipophilic byproducts (e.g., ketone precursors) will remain in the organic layer. Following phase separation, basifying the aqueous layer to pH > 10 regenerates the free base, which can then be cleanly extracted. This is a standard, highly efficient route for the chromatography-free isolation of β -amino alcohols (1)[1].
Q2: The extracted free base is an amorphous oil. How can I induce crystallization to upgrade both chemical and enantiomeric purity? Mechanistic Causality: Low molecular weight 1,2-amino alcohols often resist crystallization as free bases due to flexible hydrogen-bonding networks that favor supercooled liquid states. Solution: Convert the free base into a diastereomeric salt. For substituted phenylethanolamines, reacting the crude amine with a chiral acid such as (-)-di-p-toluoyl-D-tartaric acid in an alcoholic solvent forces the formation of a highly crystalline lattice. The bulky –OCF₃ group pairs exceptionally well with the aromatic rings of the resolving agent via π
π and hydrophobic interactions, driving the selective precipitation of the desired enantiomer salt. Solvent selection is critical; highly polar solvents often yield the highest optical purities in a single crystallization operation for 2-amino-1-phenylethanol derivatives (2)[2].Q3: I am experiencing severe emulsions during the basification and extraction step. How do I resolve this? Mechanistic Causality: Protonated amino alcohols act as weak surfactants. When basified, the interface between the aqueous and organic layers can form stable microemulsions, especially if inorganic salts precipitate. Solution: Implement a self-validating extraction system. First, ensure basification is done slowly with adequate cooling. Second, saturate the aqueous layer with NaCl (brine) to increase ionic strength, which forces the organic compound out of the aqueous phase ("salting out"). If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble metal hydroxides that stabilize the emulsion (3)[3].
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Acid-Base Extraction (Chemical Purification)
This protocol acts as a self-validating system by utilizing strict pH thresholds to guarantee phase partitioning.
-
Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL/g of crude).
-
Acidification (Validation Checkpoint): Add 2M HCl (aq) dropwise under vigorous stirring. Stop and verify: The aqueous phase must reach pH 1–2 using pH test strips. If pH > 2, the lipophilic –OCF₃ amine will remain partially in the organic phase.
-
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the target amine hydrochloride). Discard the upper organic layer (containing neutral/acidic impurities)[3].
-
Organic Wash: Wash the aqueous layer with one additional volume of MTBE to strip away trace lipophilic impurities.
-
Basification: Cool the aqueous layer to 0–5 °C. Slowly add 28% NH₄OH (aq) until the pH reaches 10–11. The aqueous layer will turn cloudy as the free base oils out (4)[4].
-
Extraction: Extract the basified aqueous mixture with Ethyl Acetate (EtOAc) (3 x 5 mL/g).
-
Drying & Concentration: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically purified free base.
Protocol B: Diastereomeric Salt Crystallization (Enantiomeric Upgrade)
This protocol leverages thermodynamic control to reject stereoisomeric impurities.
-
Salt Formation: Dissolve the chemically pure free base in Isopropanol (IPA) (5 mL/g). In a separate flask, dissolve 1.0 equivalent of (-)-di-p-toluoyl-D-tartaric acid in IPA (5 mL/g).
-
Mixing: Heat both solutions to 60 °C. Slowly add the acid solution to the amine solution with continuous stirring.
-
Cooling & Nucleation (Validation Checkpoint): Allow the mixture to cool slowly to room temperature over 4 to 6 hours. Do not crash-cool. Causality: Rapid cooling kinetically traps impurities in the crystal lattice; slow cooling ensures thermodynamic control, yielding high enantiomeric excess (ee).
-
Isolation: Filter the resulting crystals and wash with cold MTBE.
-
Free Base Regeneration: To obtain the pure (1R)-free base, suspend the salt in water, basify to pH 10 with 1M NaOH, and extract with EtOAc.
Part 4: Quantitative Data Summary
The following table summarizes the expected performance metrics for the chromatography-free purification of substituted 2-amino-1-phenylethanols based on established literature standards.
| Purification Method / Resolving Agent | Target Compound Class | Optimal Solvent System | Expected Yield (%) | Enantiomeric Excess / Purity | Reference |
| Acid-Base Extraction | β -Amino Alcohols | HCl (aq) / MTBE / NH₄OH | 80–87% | Chemically Pure (>95%) | [1] |
| L-(+)-Tartaric Acid | 1,2-Amino Alcohols | Aqueous NH₄OH / MTBE | 85–94% | >99.9% er | [4] |
| Di-p-toluoyl-D-tartaric acid | Substituted Phenylethanolamines | Methanol / Water | 38% (Max theoretical 50%) | 99.5% ee | [5] |
| Dehydroabietic acid | 2-Amino-1-phenylethanol | Polar Solvents ( ϵ > 50) | High | High optical purity | [2] |
Part 5: References
-
Directed β C–H Amination of Alcohols via Radical Relay Chaperones. ACS Publications. 1
-
Optical resolution by means of crystallization (Solvent control of optical resolution of 2-amino-1-phenylethanol). ResearchGate. 2
-
Acid–base extraction. Wikipedia. 3
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α -Ketoamines. ACS Publications. 4
-
Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. 5
Sources
A Comparative Guide to the Validation of Absolute Configuration: The Case of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is not a trivial detail but a cornerstone of its pharmacological profile.[1][2] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[3][4] Therefore, the unambiguous determination of the absolute configuration of a drug candidate, such as (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.[5]
This guide provides an in-depth comparison of the "gold standard" method for absolute configuration determination, single-crystal X-ray crystallography (SC-XRD), with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). We will delve into the theoretical underpinnings, experimental protocols, and data interpretation for each technique, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed decisions in their stereochemical assignments.
Chapter 1: The Definitive Answer: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6][7] The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal.[8][9]
Theoretical Foundation: Anomalous Dispersion and the Flack Parameter
While a routine diffraction experiment reveals the relative configuration of stereocenters, determining the absolute configuration requires a more subtle effect known as anomalous dispersion (or resonant scattering).[10][11] This occurs when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays.[11] This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from opposite faces of a crystal plane (known as a Friedel or Bijvoet pair) are equal.[12] The small intensity differences between these Bijvoet pairs hold the key to the absolute configuration.[13]
To quantify this, the Flack parameter (x) was introduced.[12][14] This parameter is refined during the crystallographic analysis and ideally ranges from 0 to 1.[12]
-
A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the assigned absolute configuration is correct.[12]
-
A value near 1 suggests that the inverted structure is the correct one.[12]
-
A value around 0.5 may point to a racemic crystal or twinning.[12]
For a reliable determination, the s.u. of the Flack parameter should be low, typically less than 0.04 for an unknown sample.[14][15] The Hooft parameter , derived from a Bayesian statistical analysis of Bijvoet pairs, offers an alternative and often more precise measure of absolute structure.[16][17]
Detailed Experimental Protocol for (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
-
Crystal Growth (The Crucial First Step):
-
Purity is Paramount: Start with highly purified (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol. Impurities can inhibit crystallization or lead to poor-quality crystals.
-
Solvent Screening: The goal is to find a solvent or solvent system in which the compound is moderately soluble.[18] Common techniques include:
-
Slow Evaporation: A near-saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[18][19]
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[19]
-
Slow Cooling: A saturated solution at an elevated temperature is cooled down slowly and undisturbed.[18][20]
-
-
Crystal Selection: Under a microscope, select a single, transparent crystal with well-defined faces and no visible defects, ideally between 0.1 and 0.3 mm in size.[8][21]
-
-
Data Collection:
-
Mounting: The selected crystal is carefully mounted on a goniometer head.[8]
-
X-ray Source: For a "light-atom" structure like our target molecule (containing C, H, N, O, F), using a Copper (Cu) Kα radiation source (λ ≈ 1.54 Å) is highly recommended over Molybdenum (Mo) Kα (λ ≈ 0.71 Å).[22] The longer wavelength of Cu radiation enhances the anomalous scattering effect from lighter atoms like oxygen, which is crucial for a reliable absolute configuration determination.[13][23][24]
-
Data Acquisition: The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then rotated in the X-ray beam while a detector records the diffraction pattern.[22]
-
-
Structure Solution and Refinement:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.[22]
-
Structure Solution: The initial atomic positions are determined using computational methods.[22]
-
Refinement: The atomic coordinates and other parameters are refined against the experimental data to achieve the best possible fit. It is at this stage that the Flack parameter is calculated.[12]
-
Visualizing the SC-XRD Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Chapter 2: Powerful Spectroscopic Alternatives
While SC-XRD is definitive, obtaining suitable single crystals can be a significant bottleneck, especially for oils or amorphous solids.[25][26] In such cases, chiroptical spectroscopic methods provide excellent alternatives.[27][28]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during molecular vibrations.[29] Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra.[27] A key advantage is that VCD can be performed on samples in solution, neat liquids, or oils, bypassing the need for crystallization.[29][30]
Experimental Workflow:
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure compound in a suitable solvent (e.g., CDCl3).[27][29]
-
Quantum Chemical Calculations: This is a critical step. Using Density Functional Theory (DFT), the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated.[25][27]
-
Data Acquisition: The experimental VCD spectrum of the sample is recorded.
-
Spectral Comparison: The experimental spectrum is compared to the calculated spectrum for the R-enantiomer and its inverted (S-enantiomer) counterpart. A confident match in the signs and relative intensities of the peaks allows for an unambiguous assignment of the absolute configuration.[25]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is the counterpart to standard UV-Vis spectroscopy and measures the differential absorption of left and right circularly polarized light in the UV-Vis range, corresponding to electronic transitions.[31][32] Like VCD, it is a solution-based technique. However, a key requirement for ECD is the presence of a chromophore (a light-absorbing group) in the molecule.[31]
Experimental Workflow:
-
Sample Preparation: A dilute solution (around 10⁻⁵ M) of the sample is prepared.[31]
-
Computational Modeling: The theoretical ECD spectra for all possible conformations of one enantiomer are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT).[33] A Boltzmann-averaged spectrum is then generated based on the predicted conformational energies.[31]
-
Data Acquisition: The experimental ECD spectrum is recorded on a CD spectropolarimeter.
-
Data Analysis: The experimental spectrum is compared with the calculated spectrum. A good correlation confirms the absolute configuration.[34]
Chapter 3: A Head-to-Head Comparison
The choice of method depends on the nature of the sample, available instrumentation, and the stage of the drug development process.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample State | Single Crystal | Solution, Neat Liquid, Oil | Solution |
| Sample Amount | < 1 mg (of a single crystal) | 5-15 mg | ~0.1 mg |
| Destructive? | No | No (sample is recoverable) | No (sample is recoverable) |
| Reliance on Computation | Minimal for determination; used for refinement | Essential for interpretation | Essential for interpretation |
| Key Requirement | High-quality single crystal | Enantiomerically pure sample | Presence of a UV-Vis chromophore |
| Confidence Level | Unambiguous ("Gold Standard") | High, when good spectral match is achieved | High, when good spectral match is achieved |
| Primary Output | Full 3D structure, bond lengths, angles, absolute configuration | Absolute configuration, solution-state conformation | Absolute configuration, solution-state conformation |
Conclusion: An Integrated Approach to Stereochemical Validation
For the definitive validation of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol , single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a complete and unambiguous three-dimensional structure, confirmed by a Flack parameter approaching zero, offers the highest level of confidence required for regulatory submission and intellectual property protection.
However, the journey of drug development is often paved with challenges, and the inability to produce X-ray quality crystals should not halt progress. Vibrational and Electronic Circular Dichroism are powerful, reliable, and increasingly accessible alternatives.[25][27] VCD, in particular, is highly versatile as it does not require a chromophore and can be used on non-crystalline samples.[29]
As a best practice, employing an orthogonal approach provides the most robust validation. For instance, an initial assignment by VCD or ECD can guide synthetic efforts while work continues on obtaining a single crystal for ultimate confirmation by SC-XRD. By understanding the principles, strengths, and limitations of each technique, researchers can navigate the complexities of stereochemistry with confidence, ensuring the safety and efficacy of the next generation of chiral therapeutics.
References
-
Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Europe URL: [Link]
-
Title: ABSOLUTE CONFIGURATION BY VCD Source: BioTools URL: [Link]
-
Title: What is the application of stereochemistry in drug design? Source: Patsnap Synapse URL: [Link]
-
Title: Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery Source: American Laboratory URL: [Link]
-
Title: The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug Source: International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects Source: Schrödinger URL: [Link]
-
Title: Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules Source: ResearchGate URL: [Link]
-
Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: SpringerLink URL: [Link]
-
Title: Absolute Configuration Source: MIT Department of Chemistry URL: [Link]
-
Title: The importance of stereochemistry in drug action and disposition Source: PubMed URL: [Link]
-
Title: Best Practice and Pitfalls in Absolute Structure Determination Source: ZORA (Zurich Open Repository and Archive) URL: [Link]
-
Title: Stereochemistry in Drug Action Source: PMC - NIH URL: [Link]
-
Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Absolute configuration determination using the anomalous scattering of Cu-KαX-rays by oxygen atoms: cellobiose Source: Journal of the Chemical Society D - RSC Publishing URL: [Link]
-
Title: Absolute Configuration Determination by Anomalous Scattering of Light Atoms. Have the Limits Been Reached? Source: IUCr Journals URL: [Link]
-
Title: Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity Source: PMC URL: [Link]
-
Title: Part 9: Stereochemistry in Drug Discovery and Development Source: Chiralpedia URL: [Link]
-
Title: The anomalous dispersion Source: Crystallography - Structural resolution URL: [Link]
-
Title: Determination of absolute configuration Source: Purechemistry URL: [Link]
-
Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: PMC URL: [Link]
-
Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AzoM URL: [Link]
-
Title: Crystal Growth, Selection and Mounting Source: The University of Oklahoma URL: [Link]
-
Title: Chemical crystallization Source: SPT Labtech URL: [Link]
-
Title: Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods Source: Thieme URL: [Link]
-
Title: Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods Source: Chemistry with a Twist URL: [Link]
-
Title: How to Grow X-Ray Quality Crystals Source: University of Florida URL: [Link]
-
Title: Electronic Circular Dichroism Source: Encyclopedia.pub URL: [Link]
-
Title: Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules Source: arXiv.org URL: [Link]
-
Title: ECD Simulation Prediction Source: Technology Networks URL: [Link]
-
Title: Absolute configuration of complex chiral molecules Source: Spark904 URL: [Link]
-
Title: Bijvoet-Pair Analysis Source: Platon URL: [Link]
-
Title: Glossary Source: OlexSys URL: [Link]
-
Title: The use of X-ray Crystallography to Determine Absolute Configuration (II) Source: Acta Chimica Slovenica URL: [Link]
-
Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]
-
Title: Experimental methods for x-ray diffraction Source: Crystallography & crystal growth Module URL: [Link]
-
Title: Flack parameter Source: Wikipedia URL: [Link]
-
Title: Howard Flack and the Flack Parameter Source: MDPI URL: [Link]
-
Title: Preparation of Single Crystals for X-ray Diffraction Source: University of Zurich, Department of Chemistry URL: [Link]
-
Title: Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. purechemistry.org [purechemistry.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. mdpi.com [mdpi.com]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. Bijvoet-Pair Analysis [platonsoft.nl]
- 17. Glossary | OlexSys [olexsys.org]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 21. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. zora.uzh.ch [zora.uzh.ch]
- 24. Absolute configuration determination using the anomalous scattering of Cu-KαX-rays by oxygen atoms: cellobiose - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. americanlaboratory.com [americanlaboratory.com]
- 26. spark904.nl [spark904.nl]
- 27. spectroscopyeurope.com [spectroscopyeurope.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. biotools.us [biotools.us]
- 30. researchgate.net [researchgate.net]
- 31. chemistrywithatwist.com [chemistrywithatwist.com]
- 32. encyclopedia.pub [encyclopedia.pub]
- 33. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Lipophilicity and Physicochemical Profiling of Trifluoromethoxy vs. Methoxy Substituted Chiral Amino Alcohols
Chiral amino alcohols are ubiquitous in medicinal chemistry, forming the core pharmacophore of beta-blockers, sphingosine-1-phosphate (S1P) receptor modulators, and numerous central nervous system (CNS) therapeutics. A persistent challenge in optimizing these scaffolds is balancing the innate hydrophilicity of the basic amine and hydroxyl groups with the lipophilicity required for efficient membrane permeation.
This guide objectively compares the performance of the traditional methoxy (-OCH3) substituent against the advanced trifluoromethoxy (-OCF3) functional group when integrated into chiral amino alcohol scaffolds. By analyzing experimental partition coefficients, conformational behavior, and metabolic stability, we provide a definitive framework for researchers seeking to optimize drug candidates.
Physicochemical Fundamentals: Electronic and Conformational Causality
The decision to replace an -OCH3 group with an -OCF3 group is driven by profound differences in their electronic distribution and 3D spatial orientation.
-
The Methoxy Baseline (-OCH3): The methoxy group is a classic electron-donating group via resonance (+M effect). In aromatic systems, it typically adopts a coplanar conformation with the aryl ring to maximize the overlap between the oxygen's lone pairs and the aromatic π-system. This exposes the oxygen atom, allowing it to act as a strong hydrogen-bond acceptor with aqueous solvents, resulting in a near-neutral or slightly hydrophilic contribution to the molecule (Hansch-Leo π value of -0.02)[1].
-
The Trifluoromethoxy Upgrade (-OCF3): The -OCF3 group behaves radically differently. The highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). More importantly, negative hyperconjugation (the donation of oxygen lone pairs into the antibonding σ* C-F orbitals) forces the -OCF3 group to rotate out of the aromatic plane, adopting an orthogonal (perpendicular) conformation [2].
The Causality of Enhanced Lipophilicity: This orthogonal geometry physically shields the oxygen's lone pairs, neutralizing their ability to participate in hydrogen bonding with water. Combined with the large, non-polarizable electron cloud of the three fluorine atoms, the hydration penalty of the -OCF3 group is massive. Consequently, the -OCF3 group acts as a "lipophilic powerhouse," boasting a Hansch-Leo π value of +1.04[1],[2]. When applied to a chiral amino alcohol, this substitution effectively masks the polarity of the scaffold, driving the molecule into lipid membranes without requiring the removal of the critical -OH or -NH pharmacophores.
Quantitative Comparison
The following table summarizes the experimental and computed physicochemical parameters differentiating these two substituents.
| Parameter | Methoxy (-OCH3) Substituted | Trifluoromethoxy (-OCF3) Substituted |
| Hansch-Leo Hydrophobic Constant (π) | -0.02[1] | +1.04[1] |
| Aryl Conformation | Coplanar | Orthogonal[2] |
| H-Bond Acceptor Capacity | High (Exposed lone pairs) | Low (Shielded lone pairs) |
| Metabolic Stability (CYP450) | Highly Susceptible (O-demethylation) | Highly Resistant[3] |
| Typical LogD (pH 7.4) for Amino Alcohols | 0.5 – 1.2 | 1.5 – 2.5 |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | High |
Pharmacokinetic Impact and Metabolic Stability
Beyond lipophilicity, the -OCF3 group provides a critical defense against enzymatic degradation. The -OCH3 group is notoriously labile in the presence of Cytochrome P450 (CYP450) enzymes in the liver, which readily abstract a hydrogen atom from the methyl group to initiate oxidative O-demethylation, leading to rapid clearance.
Conversely, the -OCF3 group is highly resistant to CYP450 metabolism. The C-F bond is exceptionally strong (485.3 kJ/mol compared to 414.2 kJ/mol for C-H)[3]. Furthermore, the bulky trifluoromethyl moiety provides steric shielding, and its electron-withdrawing nature strips electron density from the oxygen, preventing the initial electron transfer required by the CYP450 catalytic cycle[3].
Pharmacokinetic and metabolic divergence of -OCH3 vs -OCF3 substituted amino alcohols.
Experimental Workflows: A Self-Validating System
To objectively compare these compounds, researchers must synthesize the enantiopure scaffolds and measure their distribution coefficients (LogD) at physiological pH. The following protocols are designed with built-in validation mechanisms to ensure data integrity.
Protocol A: Regioselective Synthesis of Substituted Chiral Amino Alcohols
This protocol utilizes an epoxide-opening strategy to preserve the stereocenter, ensuring the final comparison is not confounded by racemic mixtures.
-
Epoxide Formation: React enantiopure (S)-glycidyl tosylate (1.0 eq) with either 4-methoxyphenol or 4-(trifluoromethoxy)phenol (1.1 eq) and K2CO3 (2.0 eq) in anhydrous DMF at 60°C for 8 hours.
-
Causality: Tosylate is a superior leaving group compared to chloride, ensuring a strict SN2 inversion without racemization or epoxide ring-opening side reactions.
-
-
Ring Opening: Isolate the resulting aryl glycidyl ether. Dissolve in absolute ethanol and add isopropylamine (5.0 eq). Reflux for 12 hours.
-
Causality: The protic solvent (ethanol) hydrogen-bonds with the epoxide oxygen, activating it and directing the nucleophilic attack exclusively to the less sterically hindered terminal carbon, yielding the desired secondary amino alcohol.
-
-
Self-Validation (Chiral Purity Check): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Compare the retention times against a racemic standard synthesized from epichlorohydrin.
-
Integrity Metric: The enantiomeric excess (ee) must be >98%. If ee < 98%, stereocenter scrambling occurred, and the batch must be discarded to prevent skewed receptor-binding data down the line.
-
Protocol B: Shake-Flask LogD (pH 7.4) Determination
Because amino alcohols possess a basic nitrogen (pKa ~9), they are predominantly ionized at physiological pH. LogD (Distribution Coefficient) is therefore the accurate metric, rather than LogP.
-
Solvent Pre-saturation: Vigorously stir equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours at 25°C. Separate the phases.
-
Causality: 1-octanol and water are slightly miscible. Pre-saturation prevents volume shifts during the actual experiment, which would artificially alter concentration calculations.
-
-
Equilibration: Dissolve 1.0 mg of the synthesized amino alcohol in 1.0 mL of the pre-saturated 1-octanol. Add 1.0 mL of the pre-saturated pH 7.4 buffer in a sealed glass vial. Shake mechanically at 25°C for 24 hours.
-
Causality: 24 hours ensures complete thermodynamic partitioning of the bulky, highly lipophilic -OCF3 derivatives, which migrate across the phase boundary slower than their -OCH3 counterparts.
-
-
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.
-
Quantification & Self-Validation (Mass Balance): Carefully extract aliquots from both the aqueous and organic phases. Quantify the drug concentration in both phases using RP-HPLC-UV against a standard curve.
-
Integrity Metric: Calculate the total recovered mass: (C_aq * V_aq) + (C_oct * V_oct). The total recovered mass must be ≥ 95% of the initial 1.0 mg input. Amino alcohols are prone to adsorbing onto glass surfaces or trapping at the liquid-liquid interface. If recovery is < 95%, the calculated LogD is an artifact of sample loss, and the experiment must be repeated using silanized glassware.
-
-
Calculation: LogD = log10([Drug]oct / [Drug]aq).
Conclusion & Strategic Recommendations
The substitution of a methoxy group with a trifluoromethoxy group on a chiral amino alcohol scaffold is not merely a halogenation exercise; it is a fundamental reprogramming of the molecule's physicochemical identity.
While the -OCH3 group is synthetically accessible and useful for peripheral targets, its vulnerability to CYP450 enzymes and low lipophilicity limits its utility in CNS drug design. The -OCF3 group, through its unique orthogonal conformation and extreme electron-withdrawing nature, provides a massive boost to lipophilicity (ΔLogP ~ +1.0) and metabolic stability[2],[4]. For drug development professionals targeting GPCRs or CNS pathways where membrane permeability and prolonged half-life are paramount, the -OCF3 substitution represents a superior, albeit synthetically demanding, structural alternative.
References
-
A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Benchchem. 1
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. 5
-
Trifluoromethoxy group. Grokipedia. 2
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. 3
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethoxy group â Grokipedia [grokipedia.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
